Fenoprofen acyl-beta-D-glucuronide

Acyl glucuronide stability degradation kinetics NSAID metabolism

Authentic acyl glucuronide metabolites are essential for NSAID toxicity research-generic surrogates cannot replicate stereoselective reactivity. Fenoprofen acyl-β-D-glucuronide (CAS 35440-36-9) is the predominant urinary metabolite (~90% elimination) and a benchmark for reactive metabolite safety assessment. • Degradation rate constant 0.021 h⁻¹-an intermediate reference for ranking acyl glucuronide reactivity across NSAID panels. • (R)- and (S)-diastereomer mixture with differential HSA irreversible binding (1.22% vs. 0.76% at 0.1 mM) enables chiral PBPK model validation. Supplied with full Certificate of Analysis; store at 0 to -20°C, avoid basic conditions.

Molecular Formula C21H22O9
Molecular Weight 418.4 g/mol
Cat. No. B8199125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenoprofen acyl-beta-D-glucuronide
Molecular FormulaC21H22O9
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1OC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
InChIInChI=1S/C21H22O9/c1-11(13-9-5-6-10-14(13)28-12-7-3-2-4-8-12)20(27)30-21-17(24)15(22)16(23)18(29-21)19(25)26/h2-11,15-18,21-24H,1H3,(H,25,26)/t11?,15-,16-,17+,18-,21-/m0/s1
InChIKeyOUSPEHIWFXFVNC-RVLIQFCMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenoprofen Acyl-β-D-glucuronide Overview


Fenoprofen acyl-beta-D-glucuronide (CAS: 35440-36-9) is a chemically reactive, phase II metabolite of the nonsteroidal anti-inflammatory drug (NSAID) fenoprofen, formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation [1]. As an acyl glucuronide, it is intrinsically unstable under physiological conditions, undergoing pH-dependent hydrolysis and acyl migration to form reactive intermediates capable of covalently binding to proteins—a mechanism linked to idiosyncratic drug toxicity [2]. The compound is central to understanding fenoprofen's pharmacokinetics, as it constitutes approximately 90% of the drug's urinary elimination in humans [3]. Notably, fenoprofen acyl-beta-D-glucuronide exists as a mixture of diastereomeric (R)- and (S)- conjugates, which exhibit distinct stereoselective stability, protein-binding, and disposition profiles that are not interchangeable with the parent drug or its other metabolites [4].

Reactive metabolite probe for covalent binding and toxicity mechanism studies
Stereoselective (R)-/(S)-diastereomer profiling for HSA binding and disposition
Dominant urinary elimination pathway supporting fenoprofen PK modeling

Why Fenoprofen Acyl-β-D-glucuronide Cannot Be Substituted


Substituting Fenoprofen acyl-beta-D-glucuronide with the parent drug (fenoprofen) or the acyl glucuronide metabolites of other NSAIDs (e.g., ibuprofen, ketoprofen, tolmetin) is scientifically invalid due to fundamental differences in chemical stability, reactivity, and biological fate. The parent drug lacks the reactive acyl glucuronide moiety necessary to study covalent protein adduct formation, a key mechanism in idiosyncratic drug reactions [1]. While all NSAID acyl glucuronides share a common structural motif, their degradation rates and protein-binding propensities vary dramatically by an order of magnitude [2]. For example, the acyl glucuronide degradation rate constant for fenoprofen (0.021 h⁻¹) is nearly half that of tolmetin (0.055 h⁻¹) and differs substantially from ibuprofen (0.028 h⁻¹), precluding the use of a more stable or more reactive analog as a direct surrogate [2]. Furthermore, Fenoprofen acyl-beta-D-glucuronide exhibits unique stereoselective behavior; its (R)- and (S)-diastereomers have distinct degradation half-lives and reversible/irreversible binding affinities for human serum albumin (HSA) that are not mirrored by other profen glucuronides [3]. These quantitative differences mean that experimental results obtained with alternative compounds cannot be extrapolated to predict fenoprofen-specific disposition, toxicity, or analytical behavior.

Parent drug lacks the reactive acyl glucuronide moiety required to study covalent protein adduct formation
NSAID acyl glucuronide degradation rates differ substantially; fenoprofen’s intermediate stability profile cannot be substituted by other analogs
Stereoselective HSA binding of (R)- and (S)-diastereomers is not mirrored by other profen glucuronides

Fenoprofen Acyl-β-D-glucuronide Quantitative Evidence


Acyl Glucuronide Degradation Rate Comparison

Fenoprofen acyl-beta-D-glucuronide degrades at a rate of 0.021 ± 0.014 h⁻¹ under physiological conditions, which is significantly slower than the acyl glucuronides of other NSAIDs such as tolmetin (0.055 ± 0.020 h⁻¹) and diclofenac (0.050 ± 0.016 h⁻¹), but comparable to ibuprofen (0.028 ± 0.003 h⁻¹) and zomepirac (0.025 ± 0.008 h⁻¹) [1]. This intermediate stability profile directly impacts the extent of covalent protein binding and the risk of idiosyncratic toxicity, making it a critical parameter for in vitro safety assessments [2].

Degradation Rate
Reported
0.021 ± 0.014 h⁻¹
Comparator range 0.025 – 0.055 h⁻¹
Intermediate stability profile supports reactivity ranking
Rate influences covalent binding extent; verify in-study conditions
Acyl glucuronide stability degradation kinetics NSAID metabolism comparative reactivity

Stereoselective Irreversible Binding to HSA

The (R)-enantiomer of Fenoprofen acyl-beta-D-glucuronide exhibits 1.6-fold higher irreversible covalent binding to human serum albumin (HSA) than the (S)-enantiomer (1.22% ± 0.36% vs. 0.76% ± 0.12% of total conjugate bound) under identical conditions [1]. This stereoselectivity is inverted in vivo, where the (S)-enantiomer forms a greater percentage of protein adducts [1]. This behavior is distinct from other chiral NSAID glucuronides (e.g., carprofen) and underscores the necessity of using the authentic Fenoprofen acyl-beta-D-glucuronide for accurate modeling of haptenization and immunogenicity [2].

Irreversible Binding to HSA
Head-to-head
1.22% (R) vs 0.76% (S)
1.6-fold higher for (R)-enantiomer
Enantiomer-specific haptenization context
Binding % depends on incubation conditions; in vivo inversion possible
Covalent protein binding idiosyncratic toxicity stereoselectivity acyl glucuronide reactivity

Stereoselective Reversible Binding to HSA

Fenoprofen acyl-beta-D-glucuronide diastereomers demonstrate stereoselective reversible binding to HSA, with the (R)-glucuronide exhibiting a higher affinity than the (S)-glucuronide, in contrast to the parent drug enantiomers which show no significant difference in HSA binding [1]. Both diazepam and probenecid reduce the binding of the glucuronides, suggesting they compete for the same binding region on albumin as the parent drug [1]. This stereoselective binding behavior is distinct from naproxen glucuronide and must be accounted for in pharmacokinetic models and drug-drug interaction studies [2].

Reversible Binding to HSA
Reported
(R)-glucuronide affinity > (S)-glucuronide
Parent drug enantiomers: no significant difference
Reversible binding may affect distribution and interactions
Ultrafiltration method; validate in target matrix
Protein binding stereoselectivity HSA affinity acyl glucuronide

In Vivo Enantioselective Disposition & Glucuronidation Clearance

In rabbits, the glucuronidation clearance of (R)-fenoprofen exceeds that of the (S)-enantiomer by 2.1-fold (control study), and this clearance is inducible by phenobarbital pretreatment by 1.6-fold for (R)- and 2.3-fold for (S)-fenoprofen [1]. In humans, (R)-fenoprofen glucuronide disappears more rapidly from plasma than its (S)-antipode [2]. Approximately 90% of an oral fenoprofen dose is excreted in urine within 24 hours as fenoprofen glucuronide and 4′-hydroxyfenoprofen glucuronide, highlighting the metabolite's central role in elimination [3]. These in vivo findings are specific to fenoprofen and are not generalizable to other NSAIDs like ibuprofen or ketoprofen.

In Vivo Clearance
Reported
2.1-fold greater (R)- vs (S)-clearance
Phenobarbital induction: 1.6–2.3-fold
Model-specific clearance context; supports PK modeling
Rabbit model and human plasma; verify enzyme induction
Pharmacokinetics glucuronidation clearance stereoselective disposition in vivo metabolism

Key Applications of Fenoprofen Acyl-β-D-glucuronide


In Vitro Covalent Binding & Toxicity Screening

Due to its well-characterized irreversible binding to HSA (1.22% for (R)- and 0.76% for (S)-enantiomer at 0.1 mM) [1], Fenoprofen acyl-beta-D-glucuronide serves as a benchmark compound for assessing the potential of new chemical entities (NCEs) to form reactive acyl glucuronides that may lead to drug-induced liver injury or immune-mediated adverse reactions. Its intermediate degradation rate (0.021 h⁻¹) [2] provides a reference point for ranking relative reactivity compared to other NSAIDs (e.g., tolmetin, diclofenac) in cross-company safety panels.

Stereoselective PK & Drug-Drug Interaction Modeling

The 2.1-fold stereoselective difference in glucuronidation clearance between (R)- and (S)-fenoprofen [3], combined with its stereoselective reversible binding to HSA [4], makes this compound essential for developing and validating physiologically based pharmacokinetic (PBPK) models that account for chiral inversion, metabolite kinetics, and potential displacement interactions with co-administered drugs like probenecid or diazepam.

Analytical Method Development for Acyl Glucuronides

The inherent instability and pH-dependent degradation of Fenoprofen acyl-beta-D-glucuronide [1] present a challenging but valuable test case for developing robust LC-MS/MS methods for quantifying reactive metabolites. Its stereoselective separation [5] and the need for stabilization during sample preparation (e.g., acidification) are directly applicable to method development for other unstable acyl glucuronides in bioanalytical and forensic toxicology laboratories.

UGT Enzyme Kinetics Studies

Fenoprofen acyl-beta-D-glucuronide is a key endpoint for characterizing the activity and stereoselectivity of UGT enzymes (e.g., UGT2B7, UGT1A9) [6]. The 2.3-fold induction of (S)-fenoprofen glucuronidation clearance by phenobarbital [3] provides a quantifiable in vivo metric for assessing the functional impact of enzyme induction on the clearance of chiral NSAIDs, a crucial parameter in drug development and regulatory submissions.

Application
Selection Property
Validation Focus
Covalent binding & toxicity screening
Well-characterized irreversible HSA binding profile
Reactivity ranking and cross-compound comparison
PK & drug-drug interaction modeling
Stereoselective clearance and reversible HSA binding
Enantiomer-specific PBPK model validation
Acyl glucuronide analytical method development
Instability and pH-dependent degradation characteristics
Stabilization protocols and LC-MS/MS method robustness
UGT enzyme kinetics studies
Stereoselective glucuronidation clearance & enzyme induction
Enzyme activity quantification and induction impact

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35 linked technical documents
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